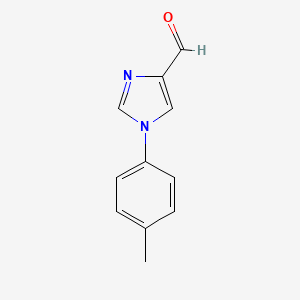

1-(4-Methylphenyl)-1H-imidazole-4-carbaldehyde

Description

Significance of Imidazole (B134444) Derivatives in Contemporary Organic Chemistry and Materials Science

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of contemporary organic chemistry and materials science. tsijournals.com First synthesized in 1858, this "privileged structure" is found in a vast array of biologically crucial molecules, including the amino acid histidine, purines in DNA, and the hormone histamine. tsijournals.comnih.gov Its unique chemical properties, such as aromaticity, amphoteric nature (acting as both an acid and a base), and ability to engage in hydrogen bonding, make it a versatile building block in drug discovery and development. tsijournals.comnih.gov

In medicinal chemistry, the imidazole nucleus is integral to numerous therapeutic agents with a broad spectrum of activities. mdpi.com These include antifungal, antibacterial, anticancer, anti-inflammatory, antiviral, and antiparasitic properties. nih.govresearchgate.net The ability of the imidazole scaffold to interact with various biological receptors and enzymes accounts for its prevalence in pharmaceuticals. mdpi.com

Beyond medicine, imidazole derivatives have significant applications in materials science. They are used as components in ionic liquids, which are valued as green solvents and electrolytes. Furthermore, they serve as ligands for creating metal-organic frameworks (MOFs) and as precursors for N-heterocyclic carbenes (NHCs), which are highly effective catalysts in organic synthesis. The adaptability of the imidazole ring allows for its incorporation into polymers and dyes, enabling the development of advanced materials with tailored electronic and optical properties.

Table 1: Selected Applications of Imidazole Derivatives

| Field | Application Area | Example Function |

|---|---|---|

| Medicinal Chemistry | Antifungal Agents | Inhibition of fungal cell membrane synthesis. researchgate.net |

| Anticancer Agents | Interaction with DNA and inhibition of cancer-related enzymes. nih.gov | |

| Antibacterial Agents | Disruption of microbial cell membranes and essential enzymes. researchgate.net | |

| Anti-inflammatory Agents | Modulation of inflammatory pathways. nih.gov | |

| Materials Science | Ionic Liquids | Serve as environmentally friendly solvents and electrolytes. |

| Catalysis | Precursors to N-heterocyclic carbenes used in catalysis. | |

| Polymers | Building blocks for functional polymers with specific properties. |

Rationale for Focused Research on 1-(4-Methylphenyl)-1H-imidazole-4-carbaldehyde

The specific focus on this compound stems from the strategic combination of its constituent parts: the imidazole-4-carbaldehyde core and the N-(4-methylphenyl) substituent.

The imidazole-4-carbaldehyde moiety is a highly valuable synthetic intermediate. chemicalbook.com The aldehyde group (–CHO) is a reactive functional handle that allows for a wide range of chemical transformations, including condensations, oxidations, and reductions. This versatility enables chemists to use it as a starting point for constructing more complex molecular architectures, such as those found in potential drug candidates and functional materials. researchgate.netdergipark.org.tr For instance, imidazole-4-carbaldehyde has been used in the synthesis of compounds for treating androgen-dependent prostate cancer and in the fabrication of colorimetric chemosensors. chemicalbook.com

The 1-(4-methylphenyl) group , also known as a p-tolyl group, is not a passive substituent. Its inclusion is a deliberate design choice intended to modulate the molecule's properties. In medicinal chemistry, the addition of a methyl group to an aromatic ring can have a profound impact on a compound's biological activity, a phenomenon sometimes referred to as the "magic methyl" effect. mdpi.comnih.gov This substitution can influence the compound's metabolic stability, solubility, and how it binds to biological targets by altering its size, shape, and electronic distribution. mdpi.com The phenyl ring itself introduces potential for pi-pi stacking interactions, while the methyl group adds lipophilicity, which can affect how the molecule moves through biological systems.

Therefore, the rationale for investigating this compound is based on the hypothesis that combining the proven synthetic utility of the imidazole-4-carbaldehyde scaffold with the property-modulating effects of the 4-methylphenyl group will lead to novel compounds with unique and potentially valuable characteristics for pharmaceutical or material science applications.

Scope and Objectives of Academic Investigations

Academic research into this compound is typically structured around several key objectives aimed at fully understanding and exploiting its chemical potential.

Synthesis and Optimization: The primary objective is to develop efficient and scalable synthetic routes to the compound. This involves exploring different catalytic systems and reaction conditions, such as palladium-catalyzed cross-coupling reactions, to attach the aryl group to the imidazole nitrogen. biomedres.us

Structural and Physicochemical Characterization: A thorough characterization of the molecule is essential. This includes using spectroscopic techniques like Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure. Determining physicochemical properties such as melting point, solubility, and electronic properties provides a baseline for future development.

Exploration of Chemical Reactivity: A significant area of investigation is the chemical reactivity of the aldehyde group. Researchers aim to use this functional group to synthesize a library of derivatives. This can involve reactions with amines or hydrazides to form imines, hydrazones, or thiosemicarbazones, which are themselves classes of compounds with known biological activities. nih.gov

Evaluation of Potential Applications: The ultimate goal is to assess the utility of the parent compound and its derivatives. This involves screening for various biological activities (e.g., anticancer, antimicrobial) to identify potential leads for drug discovery. researchgate.netnih.gov In parallel, its properties as a ligand for metal complexes or as a precursor for fluorescent materials may be investigated to uncover applications in materials science.

Table 2: Physicochemical Properties of Related Imidazole-4-carbaldehyde Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 1H-Imidazole-4-carbaldehyde | C₄H₄N₂O | 96.09 | 174-177 chemicalbook.comchemsrc.com |

| 1-Methyl-1H-imidazole-4-carbaldehyde | C₅H₆N₂O | 110.11 | Not available |

| This compound | C₁₁H₁₀N₂O | 186.21 | Not available |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-2-4-11(5-3-9)13-6-10(7-14)12-8-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGOUXJDIUMVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542233 | |

| Record name | 1-(4-Methylphenyl)-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52046-22-7 | |

| Record name | 1-(4-Methylphenyl)-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, the exact connectivity and spatial relationships of atoms within 1-(4-Methylphenyl)-1H-imidazole-4-carbaldehyde can be established.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment of protons. The aldehyde proton is expected to be the most downfield-shifted signal, typically appearing around 9.7-10.0 ppm due to the strong deshielding effect of the carbonyl group. The protons on the imidazole (B134444) ring (H-2 and H-5) are also anticipated to resonate at low field (around 7.5-8.5 ppm) because of the aromatic and electron-withdrawing nature of the ring. The protons of the p-tolyl group will appear as two distinct doublets in the aromatic region (approximately 7.2-7.5 ppm), characteristic of a para-substituted benzene ring. The methyl group protons will give rise to a singlet further upfield, typically around 2.4 ppm.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde is the most deshielded, with a chemical shift expected in the range of 185-195 ppm. The aromatic and imidazole ring carbons will resonate between 110-150 ppm. The methyl carbon of the tolyl group is the most shielded, appearing at approximately 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key correlation would be observed between the ortho- and meta-protons on the p-tolyl ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduipb.pt It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton. sdsu.eduipb.pt Key correlations would include the aldehyde proton showing a cross-peak to the C-4 carbon of the imidazole ring, and the imidazole H-2 proton correlating to the C-1' carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY can help determine the preferred conformation or spatial arrangement of the molecule, for example, by showing through-space interactions between the imidazole protons and the ortho-protons of the p-tolyl ring. researchgate.net

Effects of Substituents on Spectroscopic Parameters

The chemical shifts in the NMR spectra are significantly influenced by the electronic nature of the substituents. rsc.org The 4-methylphenyl (p-tolyl) group is an electron-donating group, which tends to increase electron density on the imidazole ring, causing a slight upfield shift (shielding) of its protons and carbons compared to an unsubstituted N-phenylimidazole. Conversely, the 4-carbaldehyde group is a strong electron-withdrawing group. This group significantly deshields the imidazole ring, particularly the H-5 and C-4 positions, causing their signals to shift downfield. The interplay of these opposing electronic effects determines the final chemical shift values observed in the spectra.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Identification and Molecular Weight Determination

IR and MS provide complementary information to NMR, confirming the presence of specific functional groups and establishing the molecular weight and formula.

Vibrational Mode Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ajchem-a.com The spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde will be prominent in the region of 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. ajchem-a.com The C=C and C=N stretching vibrations of the aromatic phenyl and imidazole rings will appear in the 1450-1610 cm⁻¹ region. researchgate.net

Table 2: Characteristic FT-IR Vibrational Frequencies

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

HRMS is a powerful technique that provides the exact molecular weight of a compound with high accuracy, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₁H₁₀N₂O), the calculated exact mass of the molecular ion [M+H]⁺ would be used to confirm its composition.

In addition to the molecular ion, mass spectrometry reveals characteristic fragmentation patterns that offer further structural proof. Common fragmentation pathways for this molecule would likely involve:

Loss of the aldehyde group (CHO, 29 Da).

Cleavage of the bond between the imidazole and phenyl rings, leading to fragments corresponding to the p-tolyl cation and the imidazole-4-carbaldehyde radical.

Loss of a methyl radical (CH₃, 15 Da) from the p-tolyl group.

These combined spectroscopic data provide a detailed and confirmed structural elucidation of this compound.

X-ray Crystallography for Solid-State Structure Determination

Comprehensive searches of crystallographic databases and scientific literature did not yield specific X-ray diffraction data for the target compound, this compound. Therefore, a detailed analysis of its specific molecular geometry, crystal packing, and intermolecular interactions in the solid state cannot be provided at this time.

However, to offer insights into the potential structural characteristics of this molecule, a discussion of closely related compounds for which crystallographic data is available can be informative. Analysis of similar structures allows for predictive understanding of how the 4-methylphenyl (p-tolyl) group and the imidazole-4-carbaldehyde moiety might influence the crystal lattice.

Molecular Geometry and Conformation in Crystalline State

While the precise bond lengths, bond angles, and torsion angles for this compound are not available, analysis of analogous structures, such as 4-(1H-imidazol-1-yl)benzaldehyde, provides a basis for informed speculation. In related compounds, the imidazole and phenyl rings are typically not coplanar. The dihedral angle between these two rings is a critical conformational parameter. For instance, in 4-(1H-imidazol-1-yl)benzaldehyde, this angle is 24.58 (7)°. In another related molecule, 1-(4-methoxyphenyl)-1H-imidazole, the angle is significantly larger at 43.67 (4)°. This variation highlights that the substituent on the phenyl ring can influence the rotational orientation of the two rings. For this compound, the methyl group, being electronically similar to the hydrogen in the benzaldehyde analogue but with greater steric bulk than a methoxy group, would likely result in a dihedral angle within this observed range.

The geometry of the imidazole and phenyl rings themselves is expected to be largely planar, consistent with aromatic systems. The carbaldehyde group attached to the imidazole ring would likely exhibit some rotational freedom, with its orientation influenced by steric hindrance and potential weak intramolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the absence of a specific crystal structure, the potential intermolecular interactions that govern the crystal packing of this compound can be inferred from related molecules. Weak C—H···N and C—H···O hydrogen bonds are common features in the crystal packing of imidazole derivatives. It is highly probable that the aldehyde oxygen and the nitrogen atoms of the imidazole ring in the target compound would participate in such weak hydrogen bonding, creating a network of interactions that stabilize the crystal lattice.

Furthermore, π-π stacking interactions are a significant contributor to the crystal packing of aromatic compounds. In the case of this compound, both the imidazole and the 4-methylphenyl rings are capable of engaging in π-π stacking. These interactions could occur between imidazole rings of adjacent molecules, between the phenyl rings, or even between an imidazole and a phenyl ring. The offset face-to-face arrangement is a common motif, as seen in 4-(1H-imidazol-1-yl)benzaldehyde, which exhibits a centroid-to-centroid distance of 3.7749 (2) Å between stacked arene rings. A similar arrangement could be anticipated for the subject compound.

Influence of Substituents on Crystal Structures

The 4-methyl group, being a relatively small and non-polar substituent, primarily influences the crystal packing through steric effects and by participating in weak C-H···π interactions. Its presence can affect the relative orientation of the phenyl and imidazole rings, as discussed earlier.

The 4-carbaldehyde group is more electronically demanding and can act as a hydrogen bond acceptor through its oxygen atom. This capability for hydrogen bonding would be a significant factor in directing the supramolecular assembly of the crystal. The presence of the aldehyde is a key difference from other structurally characterized compounds like 1-(4-methoxyphenyl)-1H-imidazole and would likely lead to a distinct packing motif. The interplay between the steric influence of the methyl group and the hydrogen bonding potential of the carbaldehyde group would ultimately define the unique three-dimensional architecture of the crystalline solid.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently used to predict geometry, analyze molecular orbitals, and determine various chemical properties. However, no specific DFT studies have been published for 1-(4-Methylphenyl)-1H-imidazole-4-carbaldehyde.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, MEP)

A foundational step in computational analysis is geometry optimization to find the most stable three-dimensional structure of the molecule. Following optimization, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is performed. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. irjweb.com Furthermore, the Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. orientjchem.orgnih.gov

Despite the commonality of these analyses for similar heterocyclic compounds, specific values for bond lengths, bond angles, HOMO-LUMO energies, and MEP maps for this compound are not available in the existing literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals, the energies of which indicate the degree of stabilization from charge delocalization. acadpubl.eu This analysis is fundamental to understanding a molecule's stability. acadpubl.eu No NBO analysis specific to this compound has been found in published research.

Prediction of Spectroscopic Parameters (e.g., NMR Shielding Tensors, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data. By calculating NMR shielding tensors, chemists can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structure elucidation. researchgate.netnih.gov Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.netnih.gov While methods like the Gauge-Independent Atomic Orbital (GIAO) are standard for NMR predictions, no such computational spectroscopic data has been published for this compound. asrjetsjournal.org

Molecular Dynamics (MD) Simulations and Adsorption Studies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes like intermolecular interactions and behavior in solution or on surfaces.

Simulation of Intermolecular Interactions and Surface Adsorption

MD simulations are particularly useful for studying how molecules like imidazole (B134444) derivatives interact with metal surfaces, a key area of research for corrosion inhibitors. nih.govresearchgate.net These simulations can reveal the orientation and binding energy of the molecule on a surface. researchgate.net A literature search did not yield any studies on MD simulations or specific adsorption characteristics of this compound.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical parameters can be calculated. These global reactivity descriptors, such as chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index, provide a quantitative measure of a molecule's reactivity and stability. irjweb.comasrjetsjournal.org Without the foundational HOMO and LUMO energy values from a specific DFT calculation for this compound, these crucial reactivity descriptors cannot be determined.

Computational and Theoretical Investigations of this compound: Electronic Structure and Reactivity

While extensive computational studies have been conducted on various imidazole derivatives, research focusing specifically on the electronic structure and reactivity of this compound is not present in the currently accessible body of scientific publications. Therefore, the creation of a detailed article with specific data tables as requested is not feasible at this time.

Computational chemistry provides valuable insights into the behavior of molecules. Methods like Density Functional Theory (DFT) are frequently employed to calculate properties such as:

Dipole Moment: This provides information about the polarity of a molecule, which influences its solubility and intermolecular interactions.

Energy of Formation: This value indicates the stability of a molecule relative to its constituent elements.

Thermodynamic Properties: These include enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the spontaneity and energetics of chemical reactions.

Fukui Functions and Electrophilicity/Nucleophilicity Indices: These are reactivity descriptors that help in identifying the most likely sites for electrophilic and nucleophilic attack on a molecule. This is vital for predicting the outcome of chemical reactions.

Although general principles of computational chemistry can be applied to hypothesize the electronic and reactive properties of this compound based on its structural similarity to other studied imidazole derivatives, any such discussion would be speculative and would not meet the requirement for scientifically accurate, data-driven content.

For instance, studies on similar compounds, such as 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, have utilized DFT calculations to determine their dipole moments and energies of formation. These studies serve as a methodological precedent for how such an investigation of this compound could be conducted. However, the substitution of the phenylthiosemicarbazone group with a 4-methylphenyl group at the N1 position of the imidazole ring would significantly alter the electronic distribution and, consequently, all the calculated properties.

Without dedicated computational studies on this compound, any attempt to provide the specific data and detailed analysis requested would be unfounded. Further experimental and theoretical research is required to elucidate the precise electronic and reactive characteristics of this particular compound.

Chemical Reactivity and Derivatization Strategies

Aldehyde Functional Group Transformations

The aldehyde group at the 4-position of the imidazole (B134444) ring is a key site for derivatization. It readily undergoes oxidation, reduction, and various condensation reactions, providing access to a diverse array of molecular architectures.

Oxidation to Carboxylic Acids

The aldehyde moiety of 1-(4-Methylphenyl)-1H-imidazole-4-carbaldehyde can be oxidized to the corresponding carboxylic acid, 1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, often employed to introduce a carboxylic acid group that can serve as a handle for further functionalization, such as amide or ester formation.

While specific literature detailing the oxidation of this compound is not abundant, the oxidation of similar imidazole-4-carbaldehydes is well-established. Common oxidizing agents can be employed for this purpose. The choice of oxidant is crucial to ensure chemoselectivity, avoiding unwanted reactions on the imidazole ring or the methylphenyl group.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, followed by acidification | Powerful oxidant, care must be taken to avoid over-oxidation. |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature | Strong oxidant, not suitable for acid-sensitive substrates. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) | Mild oxidant, often used as a qualitative test for aldehydes. |

| Pinnick Oxidation (NaClO₂ with a scavenger) | t-BuOH/H₂O, with 2-methyl-2-butene | Highly efficient and chemoselective for aldehydes. |

The resulting 1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid is a valuable intermediate. For instance, imidazolecarboxylic acids are utilized in the synthesis of coordination polymers and as precursors for biologically active molecules. sigmaaldrich.comresearchgate.net

Reduction to Primary Alcohols

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (1-(4-Methylphenyl)-1H-imidazol-4-yl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Commonly used reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). khanacademy.orgyoutube.com Sodium borohydride is a milder reagent and is often preferred for its compatibility with a wider range of functional groups and its ease of handling. Lithium aluminum hydride is a much stronger reducing agent and will also reduce other functional groups like esters and carboxylic acids.

Table 2: Common Reducing Agents for Aldehyde to Primary Alcohol Transformation

| Reducing Agent | Typical Solvent | Work-up | Notes |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Aqueous acid or water | Mild and selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Careful addition of water, then aqueous base | Powerful, non-selective reducing agent. |

| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Ethanol, Ethyl acetate | Filtration | Catalytic hydrogenation, can also reduce alkenes. |

The product of this reduction, (1-(4-Methylphenyl)-1H-imidazol-4-yl)methanol, is a useful building block for introducing the imidazole moiety into larger molecules through ether or ester linkages.

Condensation Reactions (e.g., Schiff Base Formation, Chalcone Synthesis)

The aldehyde group readily participates in condensation reactions with nucleophiles, most notably with amines to form Schiff bases (imines) and with enolates in aldol-type reactions to form larger conjugated systems like chalcones. globalresearchonline.netijacskros.com

Schiff Base Formation: The reaction of this compound with primary amines under dehydrating conditions leads to the formation of Schiff bases. ijapbc.comorientjchem.orgchemijournal.com This reaction is typically catalyzed by a small amount of acid. The resulting imine can be a stable final product or an intermediate that can be further reduced to a secondary amine. Schiff bases derived from imidazole aldehydes are of significant interest due to their wide range of biological activities. ijapbc.comorientjchem.org

Chalcone Synthesis: Chalcones are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). jchemrev.comjetir.org In this context, this compound can react with a substituted or unsubstituted acetophenone in the presence of a base (like NaOH or KOH) to yield an imidazole-containing chalcone. chemrevlett.comnih.gov A closely related synthesis, reacting 4-(1H-imidazol-1-yl)benzaldehyde with 4'-methylacetophenone, has been reported to produce (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one in good yield. mdpi.com This demonstrates the utility of imidazole-based aldehydes in forming these biologically relevant scaffolds.

Table 3: Examples of Condensation Reactions

| Reaction Type | Reactant | Product Type |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Chalcone Synthesis | Acetophenone | Chalcone |

Imidazole Ring Functionalization

The imidazole ring in this compound is an aromatic heterocycle, and its reactivity towards substitution is influenced by the electronic effects of its substituents. The imidazole ring is generally susceptible to electrophilic attack. globalresearchonline.net

Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is considered an electron-rich aromatic system, making it reactive towards electrophiles. globalresearchonline.net Electrophilic substitution typically occurs at the C4 or C5 positions. In the case of this compound, the C4 position is already substituted. The directing effects of the N-1 tolyl group and the C-4 carbaldehyde group will influence the position of any further electrophilic attack. The tolyl group is weakly activating, while the carbaldehyde group is deactivating. Therefore, electrophilic substitution, if it occurs, would be expected at the C5 position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. However, the reaction conditions must be carefully controlled to avoid reaction at the electron-rich tolyl ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution on the imidazole ring is generally difficult to achieve unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net The electron-rich nature of the imidazole ring makes it inherently unreactive towards nucleophiles. In this compound, while the carbaldehyde group is electron-withdrawing, it is generally not sufficient to activate the ring towards nucleophilic aromatic substitution. Therefore, direct displacement of a hydrogen atom on the imidazole ring by a nucleophile is not a common reaction pathway for this compound. However, nucleophilic substitution reactions at other positions, such as N-alkylation of the imidazole nitrogen, are well-documented for imidazole derivatives in general. semanticscholar.org

Derivatization at Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms, N-1 and N-3, which are key sites for chemical modification. The N-1 position is already substituted with the 4-methylphenyl group, but the N-3 atom remains a nucleophilic center available for derivatization. This allows for the synthesis of a variety of imidazole derivatives, including valuable imidazolium (B1220033) salts.

Research on analogous compounds, such as 4-methyl-1H-imidazole-5-carbaldehyde, demonstrates common derivatization strategies that are applicable to the target molecule. dergipark.org.tr One primary method involves the alkylation of the second nitrogen atom (N-3) to form quaternary imidazolium salts. dergipark.org.tr For instance, the methylation of both nitrogen atoms in a related imidazole-carbaldehyde was achieved to yield a 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt. dergipark.org.trresearchgate.net This type of transformation highlights the reactivity of the imidazole nitrogen atoms and provides a pathway to cationic heterocyclic compounds, which can serve as precursors for N-heterocyclic carbenes or as compounds with unique biological activities. dergipark.org.tr

The general strategy for such derivatization involves treating the N-substituted imidazole with an alkylating agent. In the case of this compound, reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a 1-(4-methylphenyl)-3-alkyl-4-formyl-1H-imidazol-3-ium salt. These salts are noted to possess a highly reactive carbaldehyde group, making them useful precursors for further synthetic transformations. dergipark.org.trresearchgate.net

| Reactant | Reagent | Product Type | Significance |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | 1,3-Disubstituted Imidazolium Salt | Creates cationic heterocycles; precursors for N-heterocyclic carbenes. dergipark.org.tr |

Synthetic Utility as a Key Building Block in Complex Molecule Synthesis

The aldehyde functionality is a gateway for a multitude of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions. This reactivity allows chemists to readily introduce new molecular fragments and build intricate structures. chemicalbook.com As such, imidazole-4-carbaldehyde and its derivatives are frequently employed as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. guidechem.comlookchem.com

Precursors for Diverse Heterocyclic Compounds

The true synthetic power of this compound is demonstrated in its use as a precursor for a wide array of other heterocyclic systems. guidechem.com The aldehyde group can react with various binucleophiles to construct new rings, a strategy fundamental to heterocyclic chemistry.

A notable application, demonstrated with the analogous 4-methyl-5-imidazole carbaldehyde, is its conversion into benzofused heterocycles such as benzoxazoles, benzothiazoles, and benzimidazoles. dergipark.org.trresearchgate.net This transformation typically proceeds via a two-step reaction sequence:

Condensation: The imidazole carbaldehyde reacts with a 2-substituted aniline (B41778) (e.g., 2-aminophenol, 2-aminothiophenol, or benzene-1,2-diamine) to form a Schiff base (imine) intermediate.

Cyclization/Oxidation: The intermediate undergoes an intramolecular cyclization followed by an oxidation step to yield the final aromatic benzofused heterocycle.

This methodology provides a direct route to complex molecules that incorporate both an imidazole and a benzoxazole/benzothiazole/benzoimidazole moiety, structures that are of significant interest in medicinal chemistry.

| Starting Material | Reactant | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| This compound | 2-Aminophenol | Benzoxazole derivative | Condensation-Cyclization dergipark.org.trresearchgate.net |

| This compound | 2-Aminothiophenol | Benzothiazole derivative | Condensation-Cyclization dergipark.org.trresearchgate.net |

| This compound | Benzene-1,2-diamine | Benzimidazole derivative | Condensation-Cyclization dergipark.org.trresearchgate.net |

Synthesis of Fused N-Heterocycles

Beyond serving as a precursor for discrete heterocyclic units, this compound is a valuable substrate for constructing N-fused heterocycles. These are bicyclic or polycyclic systems where the imidazole ring shares at least one bond with another ring. The synthesis of such scaffolds has gained significant attention due to their prevalence in biologically active molecules. nih.gov

Annulation strategies are commonly employed to build fused systems from functionalized precursors. elsevierpure.com For a molecule like this compound, a reaction could be designed where the aldehyde group and a nitrogen atom of the imidazole ring both participate in the formation of a new, fused ring. For example, multicomponent reactions involving aminoazoles, aldehydes, and CH-acids are a known pathway to fused systems like pyrazolo[3,4-b]pyridines. frontiersin.org By analogy, this compound could potentially undergo condensation with a suitable C-H acid, followed by cyclization involving one of the ring nitrogens, to generate an imidazo-fused pyridine (B92270) or a related system. Such annulative functionalizations represent an efficient approach to generating molecular complexity from readily available starting materials. elsevierpure.com

Advanced Research Applications Beyond Drug Development

Supramolecular Chemistry and Self-Assembly Studies

Design of Supramolecular Assemblies based on Intermolecular Interactions

The molecular architecture of 1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde facilitates a variety of non-covalent interactions, which are fundamental to the construction of ordered supramolecular assemblies. The key intermolecular forces at play include hydrogen bonding, π-π stacking, and C-H···π interactions, which collectively dictate the packing of these molecules in the solid state and their self-assembly in solution.

Research into analogous 1-phenyl-1H-imidazole derivatives has provided valuable insights into the types of intermolecular interactions that can be expected. For instance, crystallographic studies of similar compounds have revealed the prevalence of weak C-H···N and C-H···O interactions, which play a significant role in their molecular packing. In these structures, the hydrogen atoms of the phenyl or methyl groups can interact with the nitrogen atoms of the imidazole (B134444) ring or the oxygen atom of the carbaldehyde group of neighboring molecules.

The planarity of the imidazole and phenyl rings allows for potential π-π stacking interactions, where the electron-rich aromatic systems align face-to-face or face-to-edge, contributing to the stability of the resulting supramolecular structure. The presence of the electron-donating methyl group on the phenyl ring can further influence these stacking arrangements.

A hypothetical model for the supramolecular assembly of this compound could involve a head-to-tail arrangement, where the carbaldehyde group of one molecule forms a C-H···O hydrogen bond with the imidazole or phenyl ring of an adjacent molecule. This, combined with offset π-π stacking of the aromatic rings, could lead to the formation of one-dimensional chains or two-dimensional sheets.

| Interaction Type | Potential Participating Atoms/Groups | Estimated Distance (Å) | Estimated Energy (kcal/mol) | Structural Implication |

|---|---|---|---|---|

| C-H···N Hydrogen Bond | Phenyl C-H and Imidazole N | 2.2 - 2.8 | -1.5 to -3.0 | Chain formation |

| C-H···O Hydrogen Bond | Methyl C-H and Carbaldehyde O | 2.3 - 2.9 | -1.0 to -2.5 | Dimerization or chain formation |

| π-π Stacking | Imidazole and Phenyl rings | 3.3 - 3.8 | -2.0 to -5.0 | Layered structures |

Exploration of Host-Guest Chemistry

The field of host-guest chemistry explores the formation of complexes between a larger 'host' molecule with a cavity and a smaller 'guest' molecule that fits within it. The structural attributes of this compound make it an intriguing candidate for acting as a guest molecule in various host systems.

Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are commonly employed to encapsulate guest molecules. The hydrophobic p-tolyl group of this compound can be readily included within the nonpolar cavity of a host like β-cyclodextrin. In an aqueous environment, the inclusion of the hydrophobic portion of the guest into the cyclodextrin (B1172386) cavity is entropically driven, as it releases ordered water molecules from the cavity into the bulk solution.

The formation of such an inclusion complex can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and reactivity. The imidazole and carbaldehyde moieties, being more polar, would likely be positioned near the rim of the cyclodextrin cavity, where they can interact with the hydroxyl groups of the host or with the surrounding solvent.

The binding affinity between the host and guest can be quantified by determining the association constant (Ka). This can be studied using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or nuclear magnetic resonance (NMR) titration. For instance, changes in the chemical shifts of the protons of both the host and the guest upon complexation in NMR spectra can provide direct evidence of inclusion and can be used to calculate the binding constant.

| Host Molecule | Potential Binding Site for Guest | Primary Driving Force | Potential Application |

|---|---|---|---|

| β-Cyclodextrin | Hydrophobic cavity | Hydrophobic interactions, van der Waals forces | Enhanced aqueous solubility, controlled release |

| Calix mdpi.comarene | Aromatic cavity | π-π stacking, hydrophobic interactions | Molecular sensing, catalysis |

| Cucurbit nih.govuril | Hydrophobic cavity with polar portals | Hydrophobic interactions, ion-dipole interactions | Stabilization of reactive species, drug delivery |

Future Research Directions and Unexplored Avenues

Novel Synthetic Route Discovery and Optimization

Current synthetic strategies for imidazole (B134444) carbaldehydes often rely on established but potentially harsh methods. While no direct synthesis of 1-(4-Methylphenyl)-4-chloro-1H-imidazole-5-carbaldehyde is documented, analogous compounds are often synthesized via Vilsmeier-Haack formylation vulcanchem.com. Future research should focus on developing more efficient, sustainable, and high-yield synthetic pathways specifically for 1-(4-Methylphenyl)-1H-imidazole-4-carbaldehyde.

Key areas for investigation include:

Microwave-Assisted Synthesis: Exploring microwave irradiation could dramatically reduce reaction times and improve yields, a common strategy in modern organic synthesis.

Green Catalysis: The development of novel, reusable catalysts could offer an environmentally benign alternative to traditional reagents. Research into solid acid catalysts or enzymatic transformations could prove fruitful mdpi.com.

One-Pot Reactions: Designing multi-component, one-pot syntheses would improve atom economy and reduce waste by minimizing intermediate purification steps rasayanjournal.co.in. This approach has been successful for other substituted imidazole derivatives ijpsr.com.

Flow Chemistry: Continuous flow reactors could allow for better control over reaction parameters, leading to higher purity and safer scalability of the synthesis.

| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Precedent |

|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction time, increased yields, enhanced reaction control. | Optimization of temperature, pressure, and irradiation time for the formylation or cyclization step. | General application in heterocyclic synthesis. |

| Green Heterogeneous Catalysis | Catalyst reusability, reduced waste, milder reaction conditions. | Development of novel solid acid catalysts (e.g., zeolites, functionalized silica) for imidazole ring formation. | Use of PEG-SOCl for trisubstituted imidazoles ijpsr.com. |

| Multi-Component Reactions (MCRs) | High atom economy, simplified procedures, rapid library generation. | Designing a one-pot reaction combining p-toluidine, an imidazole precursor, and a formylating agent. | Synthesis of 2,4,5-triarylimidazoles rasayanjournal.co.in. |

| Continuous Flow Synthesis | Improved safety, scalability, and product consistency. | Adapting known batch syntheses to a continuous flow setup with immobilized reagents or catalysts. | Increasingly common in pharmaceutical manufacturing. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. For this compound, a systematic computational investigation is a significant unexplored avenue. Such studies can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the molecule's optimized geometry, electronic properties (HOMO-LUMO gap), and vibrational frequencies. This data is crucial for understanding its stability and spectral characteristics.

Quantitative Structure-Activity Relationship (QSAR): By creating a library of virtual derivatives and calculating various molecular descriptors, QSAR models can be built to predict biological activity or specific chemical properties. This has been applied to other imidazole derivatives to predict their potency as enzyme inhibitors nih.gov.

Molecular Docking Simulations: If a biological target is hypothesized, molecular docking can predict the binding affinity and orientation of this compound within the active site, providing a rationale for its potential therapeutic effects researchgate.netnih.gov.

| Computational Method | Predicted Properties | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, HOMO/LUMO energies, electrostatic potential, IR spectra. | To understand electronic structure, reactivity, and spectroscopic signatures. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicted biological activity (e.g., IC50), toxicity, or physical properties. | To guide the design of derivatives with enhanced activity or desired properties nih.gov. |

| Molecular Dynamics (MD) Simulation | Conformational flexibility, interaction with solvent, binding stability with a target. | To assess the dynamic behavior of the molecule in a biological environment. |

| Molecular Docking | Binding modes, binding affinity (scoring functions), key intermolecular interactions. | To identify potential biological targets and explain structure-activity relationships researchgate.net. |

Exploration of New Applications in Emerging Fields (e.g., Chemo/Biosensors, Green Catalysis)

The inherent properties of the imidazole ring, such as its ability to coordinate with metal ions and its electron-rich nature, make its derivatives attractive for various applications. The specific structure of this compound has yet to be explored in these contexts.

Chemo/Biosensors: The aldehyde group can act as a reactive site for binding analytes, while the substituted imidazole core can serve as a fluorophore or chromophore. Future work could involve developing sensors based on this scaffold. For instance, its reaction with specific amines or thiols could lead to a detectable change in fluorescence or color, a principle used in other imidazole-based sensors nih.govchemicalbook.com. The tolyl group may enhance photophysical properties like quantum yield or Stokes shift.

Green Catalysis: Imidazole derivatives are widely used as N-heterocyclic carbene (NHC) precursors. The this compound could be a precursor for novel NHC ligands. These ligands could be used to stabilize transition metals, creating catalysts for a variety of green chemical transformations, such as C-C bond formation or metathesis reactions mdpi.com.

| Emerging Field | Potential Role of the Compound | Proposed Research Direction |

|---|---|---|

| Chemosensors | As a fluorogenic or colorimetric probe for detecting specific analytes (e.g., metal ions, biothiols). | Investigate the reaction of the aldehyde group with target analytes and study the resulting changes in spectroscopic properties nih.gov. |

| Biosensors | As a building block for creating enzyme-responsive probes or for labeling biomolecules. | Functionalize the aldehyde to link with proteins or DNA and study its sensing capabilities. |

| Green Catalysis | As a precursor to a novel N-heterocyclic carbene (NHC) ligand for organometallic catalysis. | Synthesize the corresponding imidazolium (B1220033) salt and explore its use in forming catalytically active metal complexes mdpi.com. |

| Organic Electronics | As a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). | Study the photophysical and semiconductor properties of the compound and its polymeric derivatives. |

Structure-Reactivity Relationship Studies for Targeted Design

A systematic investigation into the structure-reactivity relationships (SRRs) of this compound is essential for its rational design in various applications. By methodically altering its structure and measuring the impact on its chemical or biological properties, a clear understanding of its functional "hot spots" can be developed.

Future SRR studies should involve:

Modification of the Phenyl Ring: Replacing the para-methyl group with various electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups to modulate the electronic properties of the entire molecule.

Substitution on the Imidazole Ring: Introducing substituents at the C2 or C5 positions of the imidazole ring to tune steric and electronic factors.

Derivatization of the Aldehyde: Converting the aldehyde into other functional groups (e.g., oxime, imine, carboxylic acid) to create a library of derivatives with diverse functionalities and reactivities.

These studies would provide invaluable data for designing new molecules with tailored properties, whether for enhanced catalytic activity, selective analyte binding, or specific biological interactions nih.gov.

| Structural Modification | Targeted Position | Potential Impact | Goal of the Study |

|---|---|---|---|

| Varying substituents | para-position of the phenyl ring | Modulates electron density on the imidazole ring, affecting reactivity and binding properties. | To tune the electronic character for applications in catalysis or sensors. |

| Introducing bulky groups | C2 or C5 position of the imidazole ring | Creates steric hindrance, potentially leading to selectivity in binding or catalysis. | To enhance selectivity in molecular recognition or catalytic reactions. |

| Functional group transformation | C4-carbaldehyde group | Creates new reactive sites for conjugation or sensing applications. | To expand the functional utility of the core scaffold. |

| Isomeric substitution | meta- or ortho-position of the phenyl ring | Alters the overall geometry and dipole moment of the molecule. | To investigate the role of substituent position on molecular properties. |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Protection | Triphenylmethyl chloride, Et₃N, DCM, RT | 98% | |

| Aldehyde Formation | Vilsmeier-Haack reagent, POCl₃, DMF | 70–85%* | |

| *Hypothetical yield based on analogous imidazole derivatives. |

Basic Question: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aryl/imidazole protons. Compare with databases for substituted imidazoles .

- X-ray Crystallography: Single-crystal analysis resolves regiochemistry. Use SHELXL for refinement (monoclinic P21/c space group common for similar imidazoles) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (C₁₁H₁₀N₂O: 186.08 g/mol).

Critical Note: Validate structures using the CIF check tool in PLATON to detect twinning or disorder .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions (e.g., unexpected NMR peaks or IR stretches) may arise from tautomerism, impurities, or crystallographic disorder. Address these via:

- Multi-Technique Cross-Validation: Combine XRD (to confirm solid-state structure) with solution-state NMR and FTIR .

- Dynamic NMR: Probe tautomeric equilibria (e.g., imidazole-aldehyde vs. enol forms) by variable-temperature studies .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict NMR shifts and optimize geometry for comparison with experimental data .

Case Study: A 2023 study on a similar imidazole-carbaldehyde identified a minor enol tautomer (5% population) via low-temperature NMR, explaining discrepancies in carbonyl IR stretches .

Advanced Question: What methodologies are effective for analyzing hydrogen bonding networks in its crystal structures?

Methodological Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Etter’s formalism. The aldehyde oxygen often acts as an acceptor, while imidazole N-H serves as a donor .

- Software Tools: SHELXL refines hydrogen atom positions; ORTEP-3 visualizes packing diagrams .

- Thermal Ellipsoid Analysis: Assess positional disorder in the phenyl or aldehyde moieties, which may affect hydrogen bond geometry .

Table 2: Hypothetical Hydrogen Bond Parameters *

| Donor | Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|---|

| N-H (imidazole) | O (aldehyde) | 2.85 | 155 | D(2) |

| C-H (aryl) | O (aldehyde) | 3.10 | 140 | C(6) |

| *Based on analogous structures . |

Advanced Question: How can researchers design experiments to probe its potential biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against kinases or cytochrome P450 isoforms, leveraging the aldehyde’s electrophilicity for covalent binding studies .

- Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). The 4-methylphenyl group may enhance hydrophobic interactions .

- SAR Studies: Synthesize derivatives (e.g., replacing the aldehyde with carboxamide) to correlate structure with activity .

Key Consideration: Address solubility issues via co-crystallization with cyclodextrins or PEG-based solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.